2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide
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Overview
Description
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrimidine ring, and a benzenesulfonamide group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-tribromopyrimidine.
Chlorination: The 2,4,5-tribromopyrimidine is reacted with copper(I) chloride to produce 5-bromo-2-chloropyrimidine.
Amination: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine.
Sulfonamide Formation: Finally, the 4-amino-5-bromo-2-chloropyrimidine is reacted with benzenesulfonyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: This compound is similar in structure but lacks the benzenesulfonamide group.
2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethanol: This compound has an ethanol group instead of the benzenesulfonamide group.
Uniqueness
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring and the benzenesulfonamide group. This combination of functional groups gives it distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C10H8BrClN4O2S |
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Molecular Weight |
363.62 g/mol |
IUPAC Name |
2-[(5-bromo-2-chloropyrimidin-4-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H8BrClN4O2S/c11-6-5-14-10(12)16-9(6)15-7-3-1-2-4-8(7)19(13,17)18/h1-5H,(H2,13,17,18)(H,14,15,16) |
InChI Key |
RUFFLJJHBSVJRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=C2Br)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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